Cas no 1822592-08-4 (Methyl 2-{[(tert-butoxy)carbonyl]amino}-3-hydroxy-3-methylbutanoate)

Methyl 2-{[(tert-butoxy)carbonyl]amino}-3-hydroxy-3-methylbutanoate is a protected amino acid derivative featuring both Boc (tert-butoxycarbonyl) and methyl ester functionalities. This compound is particularly useful in peptide synthesis and organic transformations, where selective deprotection or further functionalization is required. The presence of the Boc group ensures stability under basic conditions while allowing mild acid-mediated deprotection. The tertiary hydroxy group and methyl ester moiety enhance solubility and reactivity, making it a versatile intermediate for constructing complex molecular architectures. Its well-defined stereochemistry and high purity make it suitable for applications in medicinal chemistry and asymmetric synthesis.
Methyl 2-{[(tert-butoxy)carbonyl]amino}-3-hydroxy-3-methylbutanoate structure
1822592-08-4 structure
商品名:Methyl 2-{[(tert-butoxy)carbonyl]amino}-3-hydroxy-3-methylbutanoate
CAS番号:1822592-08-4
MF:C11H21NO5
メガワット:247.288143873215
CID:5982108
PubChem ID:59409961

Methyl 2-{[(tert-butoxy)carbonyl]amino}-3-hydroxy-3-methylbutanoate 化学的及び物理的性質

名前と識別子

    • 1822592-08-4
    • EN300-7548715
    • methyl 2-{[(tert-butoxy)carbonyl]amino}-3-hydroxy-3-methylbutanoate
    • Methyl 2-{[(tert-butoxy)carbonyl]amino}-3-hydroxy-3-methylbutanoate
    • インチ: 1S/C11H21NO5/c1-10(2,3)17-9(14)12-7(8(13)16-6)11(4,5)15/h7,15H,1-6H3,(H,12,14)
    • InChIKey: IFCLQLSEZMNCKW-UHFFFAOYSA-N
    • ほほえんだ: OC(C)(C)C(C(=O)OC)NC(=O)OC(C)(C)C

計算された属性

  • せいみつぶんしりょう: 247.14197277g/mol
  • どういたいしつりょう: 247.14197277g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 5
  • 重原子数: 17
  • 回転可能化学結合数: 6
  • 複雑さ: 293
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 84.9Ų
  • 疎水性パラメータ計算基準値(XlogP): 0.8

Methyl 2-{[(tert-butoxy)carbonyl]amino}-3-hydroxy-3-methylbutanoate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-7548715-2.5g
methyl 2-{[(tert-butoxy)carbonyl]amino}-3-hydroxy-3-methylbutanoate
1822592-08-4 95.0%
2.5g
$2071.0 2025-03-22
Enamine
EN300-7548715-5.0g
methyl 2-{[(tert-butoxy)carbonyl]amino}-3-hydroxy-3-methylbutanoate
1822592-08-4 95.0%
5.0g
$3065.0 2025-03-22
Enamine
EN300-7548715-0.1g
methyl 2-{[(tert-butoxy)carbonyl]amino}-3-hydroxy-3-methylbutanoate
1822592-08-4 95.0%
0.1g
$930.0 2025-03-22
Enamine
EN300-7548715-0.5g
methyl 2-{[(tert-butoxy)carbonyl]amino}-3-hydroxy-3-methylbutanoate
1822592-08-4 95.0%
0.5g
$1014.0 2025-03-22
Enamine
EN300-7548715-1.0g
methyl 2-{[(tert-butoxy)carbonyl]amino}-3-hydroxy-3-methylbutanoate
1822592-08-4 95.0%
1.0g
$1057.0 2025-03-22
Enamine
EN300-7548715-0.05g
methyl 2-{[(tert-butoxy)carbonyl]amino}-3-hydroxy-3-methylbutanoate
1822592-08-4 95.0%
0.05g
$888.0 2025-03-22
Enamine
EN300-7548715-10.0g
methyl 2-{[(tert-butoxy)carbonyl]amino}-3-hydroxy-3-methylbutanoate
1822592-08-4 95.0%
10.0g
$4545.0 2025-03-22
Enamine
EN300-7548715-0.25g
methyl 2-{[(tert-butoxy)carbonyl]amino}-3-hydroxy-3-methylbutanoate
1822592-08-4 95.0%
0.25g
$972.0 2025-03-22

Methyl 2-{[(tert-butoxy)carbonyl]amino}-3-hydroxy-3-methylbutanoate 関連文献

Methyl 2-{[(tert-butoxy)carbonyl]amino}-3-hydroxy-3-methylbutanoateに関する追加情報

Methyl 2-{[(tert-butoxy)carbonyl]amino}-3-hydroxy-3-methylbutanoate (CAS No. 1822592-08-4): A Comprehensive Overview

Methyl 2-{[(tert-butoxy)carbonyl]amino}-3-hydroxy-3-methylbutanoate

The compound with the CAS number 1822592-08-4 is a significant molecule in the field of pharmaceutical chemistry, particularly in the development of bioactive agents. This compound, commonly referred to as Methyl 2-{[(tert-butoxy)carbonyl]amino}-3-hydroxy-3-methylbutanoate, has garnered attention due to its structural complexity and potential applications in drug design and synthesis.

In recent years, there has been a growing interest in the development of novel amino acid derivatives that can serve as intermediates in the synthesis of various therapeutic agents. The structural motif of Methyl 2-{[(tert-butoxy)carbonyl]amino}-3-hydroxy-3-methylbutanoate makes it a valuable building block for constructing more complex molecules. The presence of both a protected amine group and a hydroxyl group provides multiple sites for further functionalization, enabling the creation of diverse pharmacophores.

The protective group, specifically the tert-butoxy-carbonyl (Boc) moiety, is a common choice in peptide synthesis due to its stability under various reaction conditions and its ease of removal under mild acidic conditions. This feature makes Methyl 2-{[(tert-butoxy)carbonyl]amino}-3-hydroxy-3-methylbutanoate a versatile intermediate for the synthesis of peptidomimetics and other bioactive peptides.

The hydroxyl group in the molecule also offers opportunities for further derivatization. Hydroxyl groups can participate in hydrogen bonding interactions, which are crucial for the binding affinity and specificity of many biological targets. Additionally, they can be oxidized to form aldehydes or ketones, or reduced to form alcohols, providing additional pathways for molecular diversification.

In the context of current research, Methyl 2-{[(tert-butoxy)carbonyl]amino}-3-hydroxy-3-methylbutanoate has been explored in several studies as a precursor for the development of novel therapeutic agents. For instance, researchers have utilized this compound to synthesize peptidomimetics that mimic the bioactivity of natural peptides while avoiding their limitations such as rapid degradation or immunogenicity. These peptidomimetics have shown promise in various preclinical studies as potential treatments for a range of diseases.

The compound's structural features also make it suitable for use in fragment-based drug discovery (FBDD). FBDD is an emerging approach that involves identifying small molecule fragments that bind to biological targets and then using these fragments as starting points for the development of lead compounds. The ability to modify both the amine and hydroxyl groups allows for the systematic exploration of different chemical space, increasing the likelihood of finding novel and effective drug candidates.

tert - butoxy ) carbonyl ] amino } - 3 - hydroxy - 3 - methylbutanoate has been investigated in combination with other functional groups that are known to enhance drug-like properties such as solubility, permeability, and metabolic stability. By incorporating these features into a single molecular framework, researchers aim to develop compounds that exhibit improved pharmacokinetic profiles and better therapeutic outcomes.

< p > The synthesis of Methyl 2-{[(< strong > tert - butoxy ) carbonyl ] amino } - 3 - hydroxy - 3 - methylbutanoate involves several key steps that highlight its complexity and synthetic challenge. The introduction of the Boc protective group requires careful control of reaction conditions to ensure high yield and purity. Additionally, the presence of multiple functional groups necessitates orthogonal synthetic strategies to avoid unwanted side reactions. Despite these challenges, advances in synthetic methodology have made it possible to produce this compound on a larger scale, facilitating its use in industrial applications. p > < p > In conclusion , Methyl 2-{[(< strong > tert - butoxy ) carbonyl ] amino } - 3 - hydroxy - 3 - methylbutanoate (CAS No . 1822592-08-4) is a versatile intermediate with significant potential in pharmaceutical chemistry . Its unique structural features , including both a protected amine group and a hydroxyl group , make it an valuable building block for constructing complex bioactive molecules . Recent research has demonstrated its utility in the development of peptidomimetics , fragment-based drug discovery , and other therapeutic applications . As our understanding of medicinal chemistry continues to evolve , compounds like Methyl 2-{[(< strong > tert - butoxy ) carbonyl ] amino } - 3 - hydroxy - 3 - methylbutanoate will undoubtedly play an increasingly important role in the discovery and development of new drugs . p >

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